4-フルオロ-1-ナフトアルデヒド

概要

説明

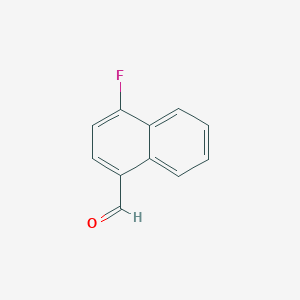

4-Fluoro-1-naphthaldehyde is a chemical compound that is part of the naphthaldehyde family, characterized by a naphthalene core with an aldehyde functional group and a fluorine atom attached. This compound serves as an important intermediate in the synthesis of various organic molecules, including fluorescent probes, pharmaceuticals, and complex organic structures.

Synthesis Analysis

The synthesis of 4-fluoro-1-naphthaldehyde and its derivatives can be achieved through various methods. One approach involves the use of acenaphthene as a starting material, which undergoes fluorination and subsequent reactions to yield 4-fluoro-1,8-naphthalic anhydride and finally 4-fluoro-1,8-naphthalimide . Another method described involves the Ag(I)-catalyzed one-pot synthesis of related compounds, such as 4-fluorobenzo[b][1,6]naphthyridines, from o-alkynylquinolinyl aldehydes through imines, using Selectfluor as a fluorinating reagent .

Molecular Structure Analysis

The molecular structure of 4-fluoro-1-naphthaldehyde derivatives has been characterized using various spectroscopic techniques. For instance, the crystal structure of certain naphthalimide derivatives has been determined, revealing interactions such as π-π stacking and van der Waals forces that contribute to their three-dimensional structure . Additionally, the crystal packing of some fluorophore compounds based on 1,8-naphthalimide has been studied, showing intermolecular interactions like hydrogen bonding and C-H···π interactions .

Chemical Reactions Analysis

4-Fluoro-1-naphthaldehyde participates in various chemical reactions, including aromatic nucleophilic substitution (SNAr) reactions with methylthiolate ion. The presence of a formyl group is essential for these reactions to occur, and the reactivity order has been established through DFT calculations . Schiff base formation is another reaction involving this compound, as demonstrated by the synthesis of N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-fluoro-1-naphthaldehyde derivatives are influenced by their molecular structure. For example, the fluorescence properties of naphthalimide derivatives can vary based on the substituents attached to the naphthalene core, with some compounds exhibiting blue, green, or yellow emission . The optical properties of these compounds are also of interest, as they can exhibit strong fluorescence and are suitable for applications in luminescent materials . Additionally, the photophysical properties of alkynyl-naphthalimide fluorophores have been examined, revealing their potential for cellular imaging applications .

科学的研究の応用

有機合成

4-フルオロ-1-ナフトアルデヒド: は、特に芳香族求核置換反応(SNAr)において、有機合成における貴重な化合物です。 メチルチオラートイオンなどの求核剤との反応性について研究されており、段階的なメカニズムと比較して、より低い活性化エネルギー障壁を示す協奏的な遷移状態を形成することが示されています . この特性は、医薬品やその他の有機化合物の中間体を合成するために不可欠です。

医薬品研究

医薬品研究では、4-フルオロ-1-ナフトアルデヒドは、さまざまな医薬品分子の合成のためのビルディングブロックとして役立ちます。 そのフッ素化された構造は、生物学的システムと相互作用する可能性のある生物活性分子を作成するための候補であり、潜在的に新しい治療薬につながります .

材料科学

この化合物が材料科学で果たす役割は、フッ素化されたビルディングブロックとしての使用と関連しています。 これは、強化された安定性や新しい電子特性などのユニークな特性を持つ新しい材料の開発に貢献します。 その分子構造により、複雑なポリマーや高度な材料を作成できます .

分析化学

分析化学では、4-フルオロ-1-ナフトアルデヒドは、さまざまな化学種の検出と定量のための誘導体化剤として使用できます。 特定の官能基との反応性により、クロマトグラフィーや分光法を使用して複雑な混合物を分析するのに適しています .

環境科学

この化合物が環境科学で持つ用途には、環境トレーシングや汚染研究で使用できる染料、顔料、または蛍光マーカーの合成における役割が含まれる可能性があります。 さまざまな条件下での安定性により、長期間の環境モニタリングツールの候補となっています .

生化学研究

生化学研究では、4-フルオロ-1-ナフトアルデヒドは、タンパク質相互作用と酵素動力学を研究するために使用されます。 生体分子と安定なコンジュゲートを形成する能力により、研究者は生化学的経路とプロセスを追跡して分析できます .

作用機序

Target of Action

The primary target of 4-Fluoro-1-naphthaldehyde is the aromatic ring in organic compounds. The compound is involved in aromatic nucleophilic substitution (SNAr) reactions .

Mode of Action

4-Fluoro-1-naphthaldehyde interacts with its targets through a concerted mechanism via the formation of a single transition state. This mechanism has a lower activation energy barrier compared to a stepwise mechanism . The reaction involves the nucleophilic attack of a sulfur atom of a methylthiolate to the carbon atom of 4-fluoro-1-naphthaldehyde .

Biochemical Pathways

The primary biochemical pathway affected by 4-Fluoro-1-naphthaldehyde is the aromatic nucleophilic substitution (SNAr) reaction pathway. This pathway results in the formation of chemically important C-C, C-S, and C-O bonds .

Result of Action

It is known that the compound participates in aromatic nucleophilic substitution reactions, which are fundamental to many chemical processes .

Action Environment

The action of 4-Fluoro-1-naphthaldehyde is influenced by environmental factors such as the presence of solvents. The introduction of a solvent increases the activation energy barrier, indicating a significant effect of solvents on the transition state . The activation energy barrier was found to be a minimum in the gas phase, then in DMSO, followed by protic polar solvents methanol and water . Thus, the polar aprotic solvent DMSO works best for the aromatic nucleophilic substitution of fluorine .

Safety and Hazards

4-Fluoro-1-naphthaldehyde is harmful to aquatic life with long-lasting effects . It is advised to avoid release to the environment and dispose of contents/container to an approved waste disposal plant . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this substance .

特性

IUPAC Name |

4-fluoronaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZUCGZVKZDBILP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427449 | |

| Record name | 4-fluoro-1-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

172033-73-7 | |

| Record name | 4-fluoro-1-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoronaphthalene-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q & A

Q1: What makes 4-Fluoro-1-naphthaldehyde useful in organic synthesis?

A1: 4-Fluoro-1-naphthaldehyde is a versatile building block in organic synthesis. Its reactivity stems from the fluorine atom, which activates the naphthalene ring towards aromatic nucleophilic substitution (SNAr) reactions [, ]. This allows for the facile introduction of various substituents at the 4-position of the naphthalene ring, expanding the possibilities for creating new molecules.

Q2: How does the presence of different solvents influence the reactivity of 4-Fluoro-1-naphthaldehyde in SNAr reactions?

A2: A study employing Density Functional Theory (DFT) calculations investigated the SNAr reaction of 4-Fluoro-1-naphthaldehyde with methylthiolate ion in various environments []. The study revealed that the reaction proceeds differently in the gas phase compared to protic and aprotic solvents. These differences highlight the significant role of solvent effects on the reaction mechanism and kinetics, providing valuable insights for optimizing reaction conditions in synthetic applications.

Q3: Is there an efficient method for synthesizing 4-Fluoro-1-naphthaldehyde on a larger scale?

A3: Yes, a study outlines a convenient large-scale synthesis of 4-Fluoro-1-naphthaldehyde [, ]. While the specifics of this synthesis are not detailed in the abstracts provided, the existence of such a method suggests that this compound can be readily accessed for further research and applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-Nitro-phenyl)-[1,4]benzoquinone](/img/structure/B120126.png)

![7,7'-Dimethoxy-[4,4']bi[benzo[1,3]dioxolyl]-5,5'-dicarboxylic acid](/img/structure/B120139.png)

![[(Tert-butoxy)methyl]cyclopropane](/img/structure/B120141.png)

![{5-Chloro-1'-[(5-chloro-2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl}acetic acid](/img/structure/B120155.png)